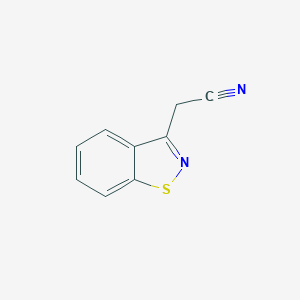

2-(1,2-Benzothiazol-3-yl)acetonitrile

Description

Significance of Benzothiazole (B30560) Scaffolds in Modern Chemical Research

The benzothiazole family, which includes both the 1,2- and 1,3-isomers, represents a "privileged scaffold" in medicinal chemistry. This designation stems from the frequent appearance of this core structure in a wide array of biologically active molecules. chemeo.comfoodb.ca Derivatives of benzothiazole have been extensively investigated and are known to exhibit a remarkable spectrum of pharmacological activities. nih.govchemicalbook.com

Specifically, the 1,2-benzisothiazole (B1215175) framework is a key component in molecules with significant biological and industrial applications. mdpi.com For instance, 1,2-benzisothiazol-3(2H)-one is a widely used industrial biocide and preservative with antimicrobial properties against both gram-positive and gram-negative bacteria. chemicalbook.com Research into derivatives of this scaffold has uncovered a range of potent biological effects, making it an area of active investigation for the discovery of new therapeutic agents. mdpi.com

Table 1: Reported Biological Activities of 1,2-Benzisothiazole Derivatives

| Biological Activity | Description |

| Antimicrobial | Effective against a range of bacteria and fungi, leading to their use as disinfectants and preservatives. chemicalbook.commdpi.com |

| Antineoplastic | Certain derivatives have shown efficacy in anti-tumor applications. mdpi.com |

| Hypoglycemic | Some compounds have demonstrated potential in regulating blood glucose levels. mdpi.com |

| Protease Inhibition | Have been investigated as potent inhibitors of viral proteases, such as those for Dengue and West Nile virus. mdpi.com |

| Enzyme Inhibition | Specific derivatives are known to be potent inhibitors of enzymes like phosphomannose isomerase (PMI). mdpi.com |

Unique Structural Attributes of the 1,2-Benzothiazole System

The 1,2-benzisothiazole ring system consists of a benzene (B151609) ring fused to a five-membered isothiazole (B42339) ring. nist.gov Its chemical formula is C₇H₅NS. nist.gov Unlike its more common 1,3-benzothiazole isomer, the nitrogen and sulfur heteroatoms in the 1,2-benzisothiazole scaffold are positioned adjacent to one another. This arrangement significantly influences the electronic distribution and chemical reactivity of the ring system.

A key structural attribute of the 1,2-benzisothiazole system is the reactivity at the C3 position. Studies on 3-chloro-1,2-benzisothiazole (B19369) have shown that this position is susceptible to nucleophilic attack. However, a notable and unique characteristic is the scaffold's propensity to undergo ring-fission depending on the nature of the nucleophile and the reaction conditions. rsc.org For example, reaction with "hard" nucleophiles like sodium ethoxide can result in simple substitution at the C3 position, whereas many "soft" nucleophiles, such as sodium cyanide or carbanions from active methylene (B1212753) compounds, can induce cleavage of the N-S bond, leading to ring-opened products like o-cyanophenyl thiocyanates or the formation of benzothiophenes. rsc.orgrsc.org This dual reactivity—competing substitution and ring-opening pathways—is a defining feature of the 1,2-benzisothiazole system's chemistry.

Positioning of Acetonitrile (B52724) Functionality at the C3 Position of the 1,2-Benzothiazole Ring

The placement of an acetonitrile group at the C3 position of the 1,2-benzisothiazole ring yields the target molecule, 2-(1,2-Benzothiazol-3-yl)acetonitrile. While specific literature on this exact compound is limited, its chemical nature can be inferred from the known reactivity of the parent scaffold.

The synthesis of this molecule would likely proceed via a nucleophilic substitution reaction, where a suitable C3-leaving group (such as a halogen) on the 1,2-benzisothiazole ring is displaced by an acetonitrile anion (⁻CH₂CN). rsc.org A significant synthetic challenge is the potential for the competing ring-fission reaction, which may necessitate carefully controlled reaction conditions to favor the desired substitution product. rsc.orgrsc.org

The acetonitrile functionality itself imparts critical properties to the molecule. The cyano group is strongly electron-withdrawing, which increases the acidity of the adjacent methylene (-CH₂-) protons. This makes the methylene carbon a site for deprotonation to form a stabilized carbanion. Consequently, this compound is poised to be a valuable synthetic intermediate. This carbanion can react with various electrophiles, allowing for the construction of more complex molecular architectures built upon the 1,2-benzisothiazole scaffold.

Contextual Overview of Acetonitrile-Bearing Heterocycles in Synthetic Strategies

Heterocycles bearing an acetonitrile substituent are versatile and powerful building blocks in organic synthesis. The acetonitrile group, particularly the active methylene protons adjacent to the cyano function, provides a reactive handle for a wide range of chemical transformations.

One of the most common applications is their use as nucleophiles in condensation reactions. For instance, the related compound 2-(1,3-benzothiazol-2-yl)acetonitrile is frequently employed in Knoevenagel condensations with aldehydes and ketones. sigmaaldrich.com The active methylene group can also participate in cascade reactions and intramolecular cyclizations to form new fused heterocyclic ring systems. sigmaaldrich.com The resulting carbanions from deprotonation are key intermediates for forming new carbon-carbon bonds, enabling the elaboration of the heterocyclic core.

Table 2: Common Synthetic Applications of Acetonitrile-Bearing Heterocycles

| Synthetic Strategy | Description |

| Knoevenagel Condensation | Reaction of the active methylene group with aldehydes or ketones to form α,β-unsaturated nitriles. |

| Thorpe-Ziegler Reaction | Intramolecular cyclization of dinitriles to form enaminonitriles, a method for constructing new rings. |

| Gewald Reaction | A multi-component reaction involving an α-cyano ester, an aldehyde or ketone, and elemental sulfur to synthesize substituted 2-aminothiophenes. |

| Fused Ring Synthesis | Used as starting materials for cascade reactions, where the acetonitrile group participates in cyclization to build polycyclic systems. sigmaaldrich.com |

| Nucleophilic Addition | The carbanion generated from the acetonitrile moiety can be added to various electrophiles, including Michael acceptors and acyl chlorides. |

Structure

3D Structure

Properties

IUPAC Name |

2-(1,2-benzothiazol-3-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2S/c10-6-5-8-7-3-1-2-4-9(7)12-11-8/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABFZQFLAPMDSLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NS2)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801296268 | |

| Record name | 1,2-Benzisothiazole-3-acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801296268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37839-44-4 | |

| Record name | 1,2-Benzisothiazole-3-acetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37839-44-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Benzisothiazole-3-acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801296268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1,2-benzothiazol-3-yl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 1,2 Benzothiazol 3 Yl Acetonitrile and Its Precursors

Strategies for the Construction of the 1,2-Benzothiazole Core

The formation of the bicyclic 1,2-benzothiazole (also known as benzisothiazole) structure is the foundational stage in synthesizing the target compound. Various strategies have been developed, with a notable pathway involving the use of 2-substituted benzonitriles as key intermediates.

Cyclization Reactions Involving 2-Substituted Benzonitriles as Intermediates

A prominent route to the 1,2-benzothiazole core begins with 2-halogenated benzonitriles. This approach involves a two-step process: a nucleophilic substitution to introduce a sulfur-containing group, followed by an oxidative cyclization to form the heterocyclic ring. This method ultimately yields 1,2-benzisothiazol-3-one, a direct precursor to intermediates needed for C3-functionalization. google.comgoogle.com

The initial step involves a nucleophilic aromatic substitution (SNAr) reaction. A 2-halobenzonitrile, such as 2-chlorobenzonitrile (B47944) or 2-bromobenzonitrile, is reacted with a thiol compound in the presence of a base. google.comgoogle.com This reaction displaces the halide to form a 2-(alkylthio)benzonitrile intermediate. The use of alkanethiols with 5 to 30 carbon atoms is particularly advantageous as their low volatility and faint odor reduce safety and environmental concerns compared to more volatile thiols. google.com

The reaction is typically carried out in a heterogeneous solvent system. An aqueous solution of a base like sodium hydroxide (B78521) is used to deprotonate the thiol, forming a thiolate anion which then acts as the nucleophile.

Table 1: Synthesis of 2-(Alkylthio)benzonitrile Intermediates

| 2-Halobenzonitrile | Thiol Compound | Base | Solvent System | Intermediate Product | Reference |

|---|---|---|---|---|---|

| 2-Chlorobenzonitrile | n-Octanethiol | Sodium Hydroxide | Water / Organic | 2-(Octylthio)benzonitrile | google.com |

The 2-(alkylthio)benzonitrile intermediate is then subjected to an oxidative cyclization to form the 1,2-benzisothiazol-3-one ring. This is achieved by treating the intermediate with a halogenating agent, such as chlorine gas, in an aqueous or mixed aqueous/organic medium. google.comgoogle.com The reaction proceeds through the formation of a sulfenyl chloride, which then undergoes an intramolecular cyclization with the nitrile group, followed by hydrolysis to yield the final 1,2-benzisothiazol-3-one product. google.com

This cyclization is a key step in forming the core heterocyclic structure from the benzonitrile (B105546) precursor. The product, 1,2-benzisothiazol-3-one, is a stable, isolable compound that serves as a versatile starting material for further modifications.

Alternative Routes for 1,2-Benzothiazole Ring Formation

Beyond the pathway starting from 2-halobenzonitriles, other methods have been established for constructing the 1,2-benzisothiazole (B1215175) skeleton.

One significant approach involves the use of nitrile sulfide (B99878) cycloadditions . Nitrile sulfides, which can be generated by the thermal decarboxylation of 1,3,4-oxathiazol-2-ones, are reactive intermediates. They can undergo cycloaddition reactions with dienophiles. For instance, the reaction of a nitrile sulfide with a suitable dienophile can be followed by a subsequent Diels-Alder reaction sequence to build the benzene (B151609) portion of the ring system, ultimately affording substituted 1,2-benzisothiazoles. researchgate.net

Another documented method is the ring contraction of 1,2,3-benzothiadiazine 1,1-dioxides . When certain 3,4-dihydro-1,2,3-benzothiadiazine 1,1-dioxides are treated with a base like sodium hydroxide, they undergo a ring contraction to yield 1,2-benzisothiazole 1,1-dioxides. This transformation is believed to occur via deprotonation and ring opening to an acylimine intermediate, which then undergoes an intramolecular Michael addition to form the five-membered 1,2-benzisothiazole ring. mdpi.com

Installation of the Acetonitrile (B52724) Moiety at the C3 Position

With the 1,2-benzothiazole core constructed, the next phase is the introduction of the acetonitrile group (-CH₂CN) at the C3 position. This is typically accomplished through nucleophilic substitution on a C3-functionalized 1,2-benzisothiazole derivative.

A common and essential precursor for this step is 3-chloro-1,2-benzisothiazole (B19369) . This intermediate is readily synthesized from 1,2-benzisothiazol-3-one by treatment with a chlorinating agent such as phosphoryl chloride (POCl₃) or a phosgene (B1210022) derivative like bis(trichloromethyl) carbonate (triphosgene). prepchem.comgoogle.com The reaction effectively converts the C3-keto group into a reactive chloride, which is an excellent leaving group for subsequent nucleophilic substitution reactions. prepchem.comgoogle.comchemicalbook.com

Table 2: Synthesis of 3-Chloro-1,2-benzisothiazole

| Starting Material | Chlorinating Agent | Catalyst | Yield | Reference |

|---|---|---|---|---|

| 1,2-Benzisothiazol-3(2H)-one | Phosphoryl Chloride (POCl₃) | None | 77-81% | prepchem.comgoogle.com |

| 1,2-Benzisothiazolin-3-one | Bis(trichloromethyl) carbonate | N,N-Dibutylformamide | 79.6% | google.com |

| 1,2-Benzisothiazolin-3-one | Bis(trichloromethyl) carbonate | 1,3-Dimethyl-2-imidazolidinone | 88.5% | google.com |

Nucleophilic Addition or Substitution Approaches to Introduce the Cyanoacetate (B8463686) Group

The final step in the synthesis of 2-(1,2-Benzothiazol-3-yl)acetonitrile is the displacement of the C3-chloro group of 3-chloro-1,2-benzisothiazole with an acetonitrile anion (⁻CH₂CN). This nucleophile can be generated by treating acetonitrile with a strong base, such as sodium amide (NaNH₂) or an organolithium reagent like n-butyllithium.

The proposed reaction involves the nucleophilic attack of the acetonitrile carbanion at the C3 position of the 1,2-benzisothiazole ring, displacing the chloride ion and forming the desired C-C bond.

However, this substitution is not without challenges. Studies on the reaction of 3-chloro-1,2-benzisothiazole with other nucleophiles have shown that the thiazole (B1198619) ring is susceptible to cleavage. For instance, reaction with sodium cyanide (NaCN) in aqueous acetone (B3395972) does not yield the simple substitution product (3-cyano-1,2-benzisothiazole), but instead results in ring-fission products like o-cyanophenyl thiocyanate (B1210189) and bis-(o-cyanophenyl) disulfide. rsc.org This indicates that nucleophilic attack can occur at the sulfur atom, initiating ring opening. In contrast, other nucleophiles such as sodium ethoxide or piperazine (B1678402) have been shown to successfully substitute at the C3 position without causing ring cleavage, affording 3-ethoxy-1,2-benzisothiazole and 3-(piperazin-1-yl)-1,2-benzisothiazole, respectively. rsc.orgchemicalbook.com

Therefore, while the reaction with the acetonitrile carbanion is the most direct route to the target compound, the reaction conditions must be carefully controlled to favor substitution at the C3-carbon over attack at the ring sulfur to avoid undesired ring-opening side reactions.

Functional Group Interconversions on the Benzothiazole (B30560) C3 Position

The synthesis of this compound via functional group interconversion at the C3 position presents significant challenges due to the reactivity of the 1,2-benzisothiazole ring system. The most direct and logical approach would involve the nucleophilic substitution of a suitable leaving group at the C3 position with a cyanide anion. Typically, a halogenated derivative, such as 3-chloro-1,2-benzisothiazole, serves as the key precursor for such transformations.

The requisite precursor, 3-chloro-1,2-benzisothiazole, can be synthesized from 1,2-benzisothiazol-3(2H)-one by reaction with chlorinating agents like phosphorus oxychloride or thionyl chloride. prepchem.comgoogle.com This provides a viable starting material for attempting the introduction of the acetonitrile moiety.

However, studies on the reactivity of 3-chloro-1,2-benzisothiazole with various nucleophiles have revealed that direct substitution at the C3 position is often complicated by the inherent instability of the N-S bond in the thiazole ring. When subjected to nucleophilic attack by cyanide ions, the 1,2-benzisothiazole ring is prone to fission. rsc.org

Research has shown that the reaction of 3-chloro-1,2-benzisothiazole with sodium cyanide does not yield the expected this compound. Instead, the reaction proceeds via a nucleophilic attack that induces cleavage of the thiazole ring, leading to a mixture of ring-opened products. rsc.org The primary products identified are o-cyanophenyl thiocyanate and bis-(o-cyanophenyl) disulphide. rsc.org This outcome indicates that the cyanide nucleophile preferentially attacks a site that leads to the rupture of the heterocyclic core rather than displacing the chlorine atom at the C3 position.

The reaction with copper(I) cyanide, often used as a milder cyanating agent, also fails to produce the desired nitrile, instead yielding bis-(o-cyanophenyl) disulphide as the major product. rsc.org This consistent ring-opening pathway underscores a fundamental hurdle in utilizing C3-functionalized 1,2-benzisothiazoles for the synthesis of C3-alkylated products via standard nucleophilic substitution methods.

The detailed findings from the reaction of 3-chloro-1,2-benzisothiazole with cyanide sources are summarized in the table below.

Interactive Data Table: Reaction of 3-Chloro-1,2-benzisothiazole with Cyanide Nucleophiles

| Precursor | Cyanide Source | Solvent | Temperature | Products | Yield (%) | Reference |

| 3-Chloro-1,2-benzisothiazole | Sodium Cyanide (NaCN) | Aqueous Acetone | Not specified | o-Cyanophenyl thiocyanate | 62% | rsc.org |

| 3-Chloro-1,2-benzisothiazole | Sodium Cyanide (NaCN) | Aqueous Acetone | Not specified | Bis-(o-cyanophenyl) disulphide | 22% | rsc.org |

| 3-Chloro-1,2-benzisothiazole | Sodium Cyanide (NaCN) | Aqueous Acetone | Not specified | 2-Acetyl-3-aminobenzo[b]thiophen | 6% | rsc.org |

| 3-Chloro-1,2-benzisothiazole | Copper(I) Cyanide (CuCN) | Dimethylformamide | Not specified | Bis-(o-cyanophenyl) disulphide | 80% | rsc.org |

In contrast to cyanide, some nucleophiles, such as sodium ethoxide, have been shown to react with 3-chloro-1,2-benzisothiazole to give the corresponding substitution product (3-ethoxy-1,2-benzisothiazole) without causing ring fission. rsc.org This suggests that the outcome of the reaction is highly dependent on the nature of the nucleophile. Nevertheless, for the specific purpose of synthesizing this compound, the documented reactivity with cyanide demonstrates that functional group interconversion at the C3 position via nucleophilic substitution of a halide is not a viable synthetic route due to preferential ring-opening reactions.

Chemical Reactivity and Transformation Mechanisms of 2 1,2 Benzothiazol 3 Yl Acetonitrile

Reactivity of the Acetonitrile (B52724) Group

The acetonitrile group (-CH₂CN) is a versatile functional group characterized by the acidic nature of the α-carbon protons and the electrophilicity of the nitrile carbon. These properties allow it to participate in a variety of nucleophilic and hydrolytic reactions.

Nucleophilic Reactivity of the Alpha-Carbon (C-CN)

The methylene (B1212753) bridge (-CH₂-) positioned between the 1,2-benzothiazole ring and the nitrile group is an active methylene group. The electron-withdrawing nature of the adjacent cyano group (–C≡N) significantly increases the acidity of the α-carbon protons. This allows for the ready formation of a resonance-stabilized carbanion, often referred to as a nitrile-stabilized carbanion or a nitrile enolate, in the presence of a suitable base. This carbanion is a potent nucleophile.

Once formed, the nucleophilic carbanion of 2-(1,2-benzothiazol-3-yl)acetonitrile can react with a wide array of electrophiles. This reactivity provides a powerful tool for carbon-carbon bond formation and the elaboration of the side chain. While specific experimental data for this compound is not extensively documented, its reactivity can be predicted based on the well-established chemistry of other active methylene compounds.

Common reactions involving the α-carbon as a nucleophile include:

Alkylation: Reaction with alkyl halides (R-X) in an Sₙ2 fashion to introduce an alkyl group at the α-position. The use of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is typical for generating the carbanion.

Aldol-type Condensation: Addition to carbonyl compounds (aldehydes and ketones) to form β-hydroxynitriles. These products can subsequently be dehydrated to yield α,β-unsaturated nitriles.

Acylation: Reaction with acylating agents, such as esters or acid chlorides, to introduce an acyl group, leading to the formation of β-ketonitriles.

Table 1: Predicted Reactions of the Alpha-Carbon with Electrophiles

| Electrophile | Reagents/Conditions | Predicted Product Type |

|---|---|---|

| Alkyl Halide (R-X) | 1. Strong Base (e.g., LDA, NaH) 2. R-X | α-Alkylated Acetonitrile |

| Aldehyde (R'CHO) | 1. Base (e.g., NaOEt, t-BuOK) 2. R'CHO | β-Hydroxynitrile |

| Ketone (R'C(O)R'') | 1. Base (e.g., NaOEt, t-BuOK) 2. R'C(O)R'' | β-Hydroxynitrile |

| Ester (R'COOR'') | Strong Base (e.g., NaH, NaOEt) | β-Ketonitrile |

Hydrolysis and Related Transformations of the Nitrile Functionality

The nitrile group itself is susceptible to hydrolysis under both acidic and basic conditions, providing a synthetic route to carboxylic acids and amides. google.comthieme-connect.comlibretexts.org This transformation proceeds in a stepwise manner, with an amide being formed as a stable intermediate. rsc.orgresearchgate.net

Under acid-catalyzed hydrolysis , the nitrile nitrogen is first protonated, which enhances the electrophilicity of the nitrile carbon. google.comnih.gov A weak nucleophile, such as water, can then attack this activated carbon. google.comnih.gov A series of proton transfers leads to the formation of an amide. google.com Under forcing conditions (e.g., elevated temperatures), the amide can undergo further hydrolysis to yield the corresponding carboxylic acid and an ammonium (B1175870) salt. thieme-connect.com

In base-catalyzed hydrolysis , a strong nucleophile like the hydroxide (B78521) ion directly attacks the electrophilic nitrile carbon. google.comlibretexts.org The resulting imine anion is then protonated by water to form an imidic acid, which tautomerizes to the more stable amide. google.comlibretexts.org Continued hydrolysis of the amide under basic conditions results in the formation of a carboxylate salt and ammonia. thieme-connect.comyoutube.com Acidification of the reaction mixture in a separate step is required to obtain the free carboxylic acid. thieme-connect.com

It is often possible to stop the reaction at the amide stage by using milder reaction conditions, for instance, by carefully controlling the temperature or using specific reagents that favor amide formation over complete hydrolysis. rsc.orgresearchgate.net

Reactivity of the 1,2-Benzothiazole Ring System

The 1,2-benzothiazole moiety is an aromatic heterocyclic system that can undergo reactions on both the fused benzene (B151609) ring and the thiazole (B1198619) portion.

Electrophilic Aromatic Substitution Patterns on the Benzene Moiety

The 1,2-benzothiazole ring system is generally considered to be electron-deficient due to the electronegativity of the nitrogen and sulfur atoms. This deactivates the fused benzene ring towards electrophilic aromatic substitution (EAS) compared to benzene itself. msu.edu Such reactions, therefore, typically require harsher conditions. msu.edu

Nucleophilic Substitution Reactions on the Thiazole Ring (e.g., at C3)

The C3 position of the 1,2-benzothiazole ring is susceptible to nucleophilic attack, particularly when a good leaving group is present at this position. While the cyanomethyl group in the title compound is not a typical leaving group for nucleophilic substitution, the reactivity of this position can be understood by examining related compounds, such as 3-chloro-1,2-benzisothiazole (B19369).

Studies on 3-chloro-1,2-benzisothiazole have shown that its reaction with nucleophiles can follow two main pathways: rsc.org

Direct Nucleophilic Substitution: A nucleophile displaces the chloride at the C3 position to form a new 3-substituted 1,2-benzisothiazole (B1215175). This pathway is observed with nucleophiles like sodium ethoxide, which yields 3-ethoxy-1,2-benzisothiazole. rsc.org

Ring Fission: The nucleophile attacks the sulfur atom, leading to the cleavage of the N-S bond of the thiazole ring. This often results in the formation of o-cyanophenyl thioethers or related disulfides. This is a common pathway with many nucleophiles. rsc.org

Further research has shown that the reaction of 3-chloro-1,2-benzisothiazole with carbanions can also lead to either direct C3 substitution or rearrangement to form 3-aminobenzofuran derivatives, depending on the nature of the carbanion and the reaction conditions. For instance, ethyl cyanoacetate (B8463686) reacts to give the direct C3-substituted product, ethyl (1,2-benzisothiazol-3-yl)cyanoacetate.

Table 2: Observed Reactions of 3-Chloro-1,2-benzisothiazole with Nucleophiles

| Nucleophile | Reagents/Conditions | Major Product(s) | Reaction Type | Reference |

|---|---|---|---|---|

| Sodium Cyanide | Aqueous Acetone (B3395972) | o-Cyanophenyl thiocyanate (B1210189), bis-(o-cyanophenyl) disulfide | Ring Fission | rsc.org |

| n-Butyl-lithium | - | o-(n-Butylthio)benzonitrile | Ring Fission | rsc.org |

| Sodium Ethoxide | Ethanol | 3-Ethoxy-1,2-benzisothiazole | Direct Substitution | rsc.org |

| Ethyl Cyanoacetate | Sodium Ethoxide | Ethyl (1,2-benzisothiazol-3-yl)cyanoacetate | Direct Substitution |

These findings suggest that while the C3-CH₂CN bond in this compound is stable, transformations at this position could potentially be achieved through more complex, multi-step synthetic sequences.

Redox Chemistry of the Sulfur and Nitrogen Heteroatoms

The redox chemistry of the 1,2-benzisothiazole nucleus in this compound is primarily centered around the sulfur heteroatom, which can undergo oxidation to various oxidation states. The nitrogen heteroatom is generally less susceptible to direct redox transformations under typical conditions.

Oxidation: The sulfur atom in the 1,2-benzisothiazole ring is susceptible to oxidation. Electrochemical studies on related 1,2-benzisothiazole derivatives have shown that oxidation can lead to the formation of the corresponding sulphone derivative. For instance, the electrochemical oxidation of 2,3-dihydrothiazolo[3,2-a]benzimidazol-3-one derivatives, which also contain a sulfur heteroatom within a heterocyclic system, results in the formation of the sulphone. While direct electrochemical data for this compound is not extensively documented, it is reasonable to infer a similar pathway.

Selective oxidation of benzo[d]isothiazol-3(2H)-ones, a closely related structural class, has been achieved using reagents like Selectfluor. This suggests that the sulfur atom can be targeted for oxidation to form S-oxides. For example, the oxidation of 2-(prop-2-yn-1-yl)benzo[d]isothiazol-3(2H)-one with an oxidizing agent can yield the corresponding 1-oxide.

Reduction: The reduction of the 1,2-benzisothiazole ring system can lead to the cleavage of the N-S bond. However, the nitrile group in this compound is also a reducible functional group. Studies on the electrochemical reduction of acetonitrile have demonstrated its conversion to ethylamine. researchgate.netnih.govnih.gov Therefore, the reduction of this compound could potentially proceed via two competing pathways: reduction of the nitrile group or reductive cleavage of the isothiazole (B42339) ring. The specific outcome would likely depend on the reducing agent and the reaction conditions employed.

Specific Reaction Studies Involving 1,2-Benzisothiazol-3-yl Cyanoacetate Derivatives

Derivatives of 1,2-benzisothiazole, particularly those with an electron-withdrawing group at the 3-position, exhibit susceptibility to nucleophilic attack, which can lead to ring opening and subsequent rearrangement reactions. Studies on 3-chloro-1,2-benzisothiazole and related compounds provide significant insight into the reactivity of 1,2-benzisothiazol-3-yl cyanoacetate derivatives with carbanions.

Reaction with Carbanions

The reaction of 3-substituted 1,2-benzisothiazoles with carbanions, generated from active methylene compounds, has been shown to proceed via nucleophilic attack on the sulfur atom. rsc.org This initiates a ring-opening of the isothiazole ring.

In a key study, 3-chloro-1,2-benzisothiazole was reacted with various carbanions. rsc.org While ethyl cyanoacetate under these conditions primarily led to the substitution product, ethyl (1,2-benzisothiazol-3-yl)cyanoacetate, other carbanions derived from compounds like pentane-2,4-dione, ethyl acetoacetate, and diethyl malonate resulted in the formation of 3-aminobenzo[b]thiophene derivatives. rsc.org This transformation is indicative of a ring-opening mechanism.

The general reaction can be depicted as follows, where the nucleophile is a carbanion:

The nature of the substituent at the 3-position and the specific carbanion used influence the reaction pathway, determining whether simple substitution or ring-opening and subsequent cyclization occurs.

The following table summarizes the products obtained from the reaction of 3-chloro-1,2-benzisothiazole with various carbanions, which serves as a model for the reactivity of 1,2-benzisothiazol-3-yl cyanoacetate derivatives. rsc.org

| Carbanion Source | Product(s) |

| Pentane-2,4-dione | 2-Acetyl-3-aminobenzo[b]thiophen |

| Ethyl acetoacetate | Ethyl 3-aminobenzo[b]thiophen-2-carboxylate |

| Diethyl malonate | Diethyl (1,2-benzisothiazol-3-yl)malonate and Ethyl 3-aminobenzo[b]thiophen-2-carboxylate |

| Ethyl cyanoacetate | Ethyl (1,2-benzisothiazol-3-yl)cyanoacetate |

Proposed Mechanistic Pathways, including Intermediate Formation (e.g., S-substituted o-cyanothiophenols)

The formation of 3-aminobenzo[b]thiophene derivatives from the reaction of 3-chloro-1,2-benzisothiazole with certain carbanions strongly suggests a mechanism involving the initial attack of the carbanion on the sulfur atom of the benzisothiazole ring. rsc.org This leads to the cleavage of the S-N bond and the formation of an S-substituted o-cyanothiophenol intermediate.

The proposed mechanistic pathway is as follows:

Nucleophilic Attack: The carbanion attacks the electrophilic sulfur atom of the 1,2-benzisothiazole ring.

Ring Opening: This attack leads to the cleavage of the relatively weak S-N bond, resulting in the formation of a transient, ring-opened intermediate, specifically an S-substituted o-cyanothiophenol. rsc.org

Intramolecular Cyclization: The nitrogen of the nitrile group in the intermediate then attacks the carbonyl or a related electrophilic center in the substituent derived from the carbanion.

Tautomerization: Subsequent tautomerization leads to the final, stable 3-aminobenzo[b]thiophene product.

Evidence supporting the formation of S-substituted o-cyanothiophenols as intermediates comes from independent synthesis. The reaction of o-cyanothiophenol with various α-halo carbonyl compounds and nitriles in the presence of a base yields the corresponding 3-aminobenzo[b]thiophene derivatives, mirroring the products obtained from the reaction of 3-chloro-1,2-benzisothiazole with carbanions. rsc.org For instance, reacting o-cyanothiophenol with chloroacetonitrile (B46850) yields 3-amino-2-cyanobenzo[b]thiophen. rsc.org

This mechanistic understanding is crucial for predicting the products of reactions between various 1,2-benzisothiazol-3-yl derivatives and a wide range of carbanionic nucleophiles, providing a powerful tool for the synthesis of diverse heterocyclic systems.

Derivatives and Structure Activity Relationship Sar Studies for 1,2 Benzothiazol 3 Yl Acetonitrile Scaffold Excluding Clinical Efficacy

Design Principles for Modifying the Acetonitrile (B52724) Moiety

The acetonitrile group of 2-(1,2-benzothiazol-3-yl)acetonitrile possesses an active methylene (B1212753) bridge, flanked by the electron-withdrawing benzothiazole (B30560) ring and the cyano group. This unique positioning makes the methylene protons acidic and thus amenable to a variety of chemical transformations. The design principles for modifying this moiety are primarily centered on leveraging this reactivity to introduce diverse functionalities.

Key reactions targeting the active methylene group include:

Alkylation: The carbanion generated by treating this compound with a suitable base can be alkylated with various alkyl or benzyl (B1604629) halides. This allows for the introduction of linear, branched, or cyclic alkyl chains at the α-position. The choice of the alkylating agent is crucial in determining the physicochemical properties of the resulting derivative.

Hydrolysis and Subsequent Derivatization: The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding 2-(1,2-benzothiazol-3-yl)acetic acid. This carboxylic acid serves as a versatile handle for the synthesis of a wide range of derivatives, including esters and amides, through standard coupling reactions. A study on the alkaline hydrolysis of a related compound, ethyl 2-(1,2-benzisothiazolin-3-ylidene)cyanoacetate, provides insight into the chemical transformations at this position. nih.gov

These modifications allow for the systematic exploration of the chemical space around the acetonitrile moiety, enabling the fine-tuning of properties such as solubility, polarity, and the potential for new intermolecular interactions.

Substitution Patterns on the Benzene (B151609) Ring of the 1,2-Benzothiazole Core

Introducing substituents onto the benzene ring of the 1,2-benzothiazole core is a fundamental strategy to modulate the electronic properties and reactivity of the entire scaffold. The position and nature of these substituents have a profound impact.

Common substitution patterns involve the introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at various positions of the benzene ring.

| Substituent (R) | Position | Electronic Effect |

| Methoxy (B1213986) (-OCH3) | 5 or 6 | Electron-donating |

| Methyl (-CH3) | 5 or 6 | Electron-donating |

| Chloro (-Cl) | 5 or 6 | Electron-withdrawing (inductive), weak π-donating (resonance) |

| Nitro (-NO2) | 5 or 6 | Strongly electron-withdrawing |

| Fluoro (-F) | 5 or 6 | Strongly electron-withdrawing (inductive) |

The synthesis of these substituted derivatives often starts from correspondingly substituted anilines or other benzene precursors. For example, the synthesis of various 2-substituted benzothiazoles has been achieved from substituted 2-aminothiophenols. nih.gov The yields of such reactions can be influenced by the nature of the substituent.

Table 1: Illustrative Synthesis Yields for Substituted Benzothiazole Derivatives

| Substituent on Benzene Ring | Reaction Type | Illustrative Yield (%) | Reference |

| 6-Methoxy | Condensation | 88 | uni.lu |

| 5-Chloro | Condensation | 63 | uni.lu |

| 4-Nitro | Condensation | High | beilstein-journals.org |

| 4-Fluoro | Condensation | High | beilstein-journals.org |

This table is illustrative and based on reported syntheses of related benzothiazole structures.

Impact of Substituents on Chemical Reactivity and Synthetic Accessibility

The electronic nature of the substituents on the benzene ring directly influences the reactivity of the 1,2-benzothiazole scaffold and the accessibility of its derivatives through various synthetic routes.

Impact on Reactivity:

The reactivity of the heterocyclic ring and the acetonitrile moiety is modulated by the electron density of the benzothiazole system.

Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH3) and methyl (-CH3) increase the electron density of the benzothiazole ring system. This can enhance the nucleophilicity of the sulfur and nitrogen atoms, potentially affecting the reactivity of the heterocyclic ring itself. However, the impact on the acidity of the acetonitrile methylene protons is generally less pronounced compared to EWGs.

Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO2) and chloro (-Cl) decrease the electron density of the benzothiazole ring. This inductive pull makes the entire heterocyclic system more electrophilic. Consequently, the methylene protons of the acetonitrile group become more acidic, facilitating their removal and subsequent reactions like Knoevenagel condensations and alkylations.

The influence of these substituents on reaction rates and equilibrium constants can be quantitatively described by the Hammett equation :

log(k/k₀) = σρ

Where:

k is the rate constant for the substituted reactant.

k₀ is the rate constant for the unsubstituted reactant.

σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.

ρ (rho) is the reaction constant, which is characteristic of the reaction type.

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value signifies acceleration by electron-donating groups. nih.gov

Impact on Synthetic Accessibility:

The nature of the substituents can also affect the ease and efficiency of synthetic transformations.

Activating Groups (EDGs): While EDGs can facilitate certain electrophilic substitution reactions on the benzene ring itself, they might render the starting materials more susceptible to oxidation or other side reactions, potentially complicating purification.

Deactivating Groups (EWGs): EWGs can make the synthesis of the initial substituted benzothiazole core more challenging, as they deactivate the benzene ring towards the necessary cyclization reactions. However, once formed, the increased acidity of the acetonitrile protons in EWG-substituted analogs can lead to higher yields and faster reaction times in subsequent derivatization steps. Studies on the synthesis of 2-substituted benzothiazoles have shown that a variety of substituents can be tolerated, although yields may vary. nih.gov

Computational Chemistry and Theoretical Investigations of 2 1,2 Benzothiazol 3 Yl Acetonitrile

Quantum Chemical Calculations for Molecular Geometry Optimization

There are currently no published studies that detail the use of quantum chemical calculations, such as Density Functional Theory (DFT) or other ab initio methods, to determine the optimized molecular geometry of 2-(1,2-benzothiazol-3-yl)acetonitrile. Consequently, data tables of its optimized bond lengths, bond angles, and dihedral angles are not available.

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals)

Prediction of Chemical Reactivity Descriptors (e.g., Electrophilicity, Nucleophilicity)

The scientific literature lacks any studies that predict the chemical reactivity descriptors for this compound based on conceptual DFT or other computational methods. Therefore, values for global reactivity indices such as chemical potential, global hardness, global softness, and electrophilicity index have not been calculated or reported for this compound. Local reactivity descriptors, often visualized through Molecular Electrostatic Potential (MEP) maps to identify sites susceptible to electrophilic or nucleophilic attack, are also unavailable.

Conformational Analysis and Tautomerism Studies

There is no available research on the conformational analysis of this compound to identify its stable conformers and the energy barriers between them. Furthermore, while the related compound ethyl (1,2-benzisothiazol-3-yl)cyanoacetate is known to exist as a mixture of two tautomers, rsc.org specific studies on the potential tautomeric forms of this compound have not been published.

Advanced Spectroscopic and Analytical Methodologies for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise arrangement of atoms within a molecule. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the constituent atoms.

¹H NMR Spectroscopy: Proton NMR would provide critical information about the number of different types of protons and their neighboring environments in 2-(1,2-Benzothiazol-3-yl)acetonitrile. The aromatic protons on the benzo-fused ring are expected to appear as a complex multiplet in the downfield region of the spectrum, typically between 7.0 and 8.5 ppm. The chemical shifts and coupling constants of these protons would be diagnostic of their relative positions on the benzene (B151609) ring. The methylene (B1212753) (-CH₂-) protons, situated between the benzothiazole (B30560) ring and the nitrile group, would likely appear as a singlet further upfield, with its exact chemical shift influenced by the electron-withdrawing effects of the adjacent functionalities.

Expected ¹H and ¹³C NMR Data:

| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.0 - 8.5 (multiplet) | 120 - 150 |

| Methylene (-CH₂-) | 3.5 - 4.5 (singlet) | 20 - 30 |

| Nitrile (-C≡N) | - | 115 - 125 |

| Quaternary Carbons | - | 130 - 160 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption or scattering of light at specific frequencies corresponds to the stretching, bending, and other vibrations of the chemical bonds, providing a "fingerprint" of the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show a sharp, intense absorption band for the nitrile (C≡N) stretch, typically appearing in the region of 2260-2240 cm⁻¹. The C=N stretching vibration of the thiazole (B1198619) ring would likely be observed in the 1650-1550 cm⁻¹ range. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while C-H bending vibrations would give rise to signals in the fingerprint region (below 1500 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would also be sensitive to the nitrile and aromatic ring vibrations. The C≡N stretch, while visible in the IR, often gives a strong signal in the Raman spectrum as well. The symmetric vibrations of the benzothiazole ring system are also expected to be prominent.

Expected Vibrational Frequencies:

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| -C≡N | Stretching | 2260 - 2240 (sharp, intense) | 2260 - 2240 (strong) |

| Aromatic C-H | Stretching | > 3000 | > 3000 |

| C=N (Thiazole) | Stretching | 1650 - 1550 | 1650 - 1550 |

| Aromatic C=C | Stretching | 1600 - 1450 | 1600 - 1450 |

| -CH₂- | Stretching/Bending | Various | Various |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. In a mass spectrometer, a molecule is ionized, and the resulting charged particles are separated according to their mass-to-charge ratio (m/z).

For this compound (C₉H₆N₂S), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its monoisotopic mass. High-resolution mass spectrometry (HRMS) would allow for the precise determination of the elemental composition.

The fragmentation pattern would provide valuable structural information. Common fragmentation pathways could include the loss of the nitrile group (•CN), the cleavage of the methylene bridge, and the fragmentation of the benzothiazole ring system itself. Predicted collision cross section (CCS) values can also be calculated for different adducts, such as [M+H]⁺ and [M+Na]⁺, which can aid in identification. beilstein-journals.org

Predicted Mass Spectrometry Data:

| Ion | Predicted m/z | Description |

| [C₉H₆N₂S]⁺ | 174.03 | Molecular Ion |

| [M+H]⁺ | 175.04 | Protonated Molecule |

| [M+Na]⁺ | 197.02 | Sodiated Adduct |

| [M - CN]⁺ | 148.03 | Loss of Nitrile Radical |

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. By diffracting X-rays off a single crystal of the compound, a detailed electron density map can be generated, from which the precise atomic coordinates, bond lengths, bond angles, and torsional angles can be determined.

A successful single-crystal X-ray diffraction study of this compound would provide unambiguous proof of its structure. It would reveal the planarity of the benzothiazole ring system and the conformation of the acetonitrile (B52724) side chain relative to the ring. Furthermore, the analysis of the crystal packing would elucidate any intermolecular interactions, such as hydrogen bonds or π-π stacking, that govern the solid-state architecture. To date, no public records of a single-crystal X-ray structure for this specific compound are available.

Applications As a Synthetic Intermediate

Role in the Preparation of Complex 1,2-Benzothiazole Derivatives

The compound is instrumental in the synthesis of a variety of complex derivatives built upon the 1,2-benzothiazole scaffold. The active methylene (B1212753) group can be readily deprotonated by a base to form a nucleophilic carbanion. This nucleophile can then react with a range of electrophiles, leading to the elaboration of the side chain at the 3-position of the benzothiazole (B30560) ring.

For instance, it is a precursor in the synthesis of (benzothiazol-2-yl)acetonitrile derivatives which have been identified as potent and selective inhibitors of c-Jun N-terminal kinases (JNK). nih.gov The core structure is crucial for maintaining a high level of potency. nih.gov Starting from this basic framework, chemists have explored various substitutions to optimize the biological and biopharmaceutical profiles of these inhibitors, leading to the discovery of compounds with significant in vivo anti-inflammatory potential. nih.gov

One common transformation is the Knoevenagel condensation with various aromatic aldehydes. evitachem.comresearchgate.net This reaction, often facilitated by microwave irradiation, leads to the formation of (E)-2-(benzo[d]thiazol-2-yl)-3-arylacrylonitriles. evitachem.comresearchgate.net These products are of interest due to the prevalence of the acrylonitrile moiety in many bioactive compounds. evitachem.com

Table 1: Examples of Knoevenagel Condensation Products

| Aldehyde Reactant | Product |

|---|

This table illustrates the general outcome of the Knoevenagel condensation reaction starting from 2-(1,2-Benzothiazol-3-yl)acetonitrile.

Utilization in Multi-component Reactions for Library Synthesis

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a product that contains portions of all the starting materials. nih.gov These reactions are particularly valuable in drug discovery for the rapid generation of large libraries of structurally diverse compounds. rug.nlnih.gov The reactivity of this compound makes it an excellent substrate for such reactions. beilstein-journals.org

Its ability to act as a methylene-active compound allows it to participate in cascade reactions. For example, it can be used in the synthesis of pyrido[2,1-b]benzothiazoles through ring transformation reactions. It has also been employed in the preparation of pyrrolones, which are themselves intermediates for more complex heterocyclic systems. chemicalbook.com

Contribution to the Synthesis of Heterocyclic Systems Bearing the 1,2-Benzothiazole Core

Beyond simple derivatization, this compound is a key starting material for the construction of novel, fused heterocyclic systems. The nitrile group and the adjacent methylene group can both participate in cyclization reactions to form new rings appended to the benzothiazole core.

One significant application is in the synthesis of 1H-1,2,3-triazole derivatives. researchgate.net The reaction of this compound with various aryl azides, typically in the presence of a base like sodium methylate, leads to the formation of 2-(5-amino-1-aryl-1H-1,2,3-triazol-4-yl)-1,3-benzothiazoles in high yields. researchgate.net This reaction highlights the high reactivity of the active methylene group in forming new heterocyclic rings. researchgate.net In some cases, using specific aryl azides can lead to domino reactions, resulting in more complex fused systems like chemicalbook.comnih.govtriazolo[1,5-a]quinazolines. researchgate.net

Furthermore, this compound serves as a building block for pyrimido[2,1-b]benzothiazoles and benzothiazolo[2,3-b]quinazolines, which have been investigated for their potential antitumor and antiviral activities. mdpi.com The synthesis of these fused systems often involves the reaction of the benzothiazole derivative with other bifunctional molecules, leading to the formation of new five- or six-membered rings.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| (Benzothiazol-2-yl)acetonitrile |

| (E)-2-(Benzo[d]thiazol-2-yl)-3-arylacrylonitriles |

| Pyrido[2,1-b]benzothiazoles |

| Pyrrolones |

| 2-(5-amino-1-aryl-1H-1,2,3-triazol-4-yl)-1,3-benzothiazoles |

| chemicalbook.comnih.govTriazolo[1,5-a]quinazolines |

| Pyrimido[2,1-b]benzothiazoles |

Future Research Directions and Challenges

Development of Green and Sustainable Synthetic Routes

The synthesis of benzothiazole (B30560) and its derivatives has traditionally involved methods that are not always aligned with the principles of sustainable chemistry. Future research must prioritize the development of environmentally benign synthetic pathways to 2-(1,2-Benzothiazol-3-yl)acetonitrile. Many conventional procedures require harsh reaction conditions, hazardous solvents, and generate considerable waste.

Key areas for advancement include:

Solvent-Free and Aqueous Synthesis: Inspired by green methods for related heterocycles, research could focus on solid-state reactions using techniques like grinding, which can lead to high yields without the need for hazardous solvents. researchgate.net The use of water as a reaction medium, which has been successful in the synthesis of related benzisothiazole structures, presents a significant opportunity to reduce environmental impact. google.comchemicalbook.com A patented method for producing the closely related 1,2-benzisothiazol-3-one scaffold involves treating a 2-(alkylthio)benzonitrile with a halogenating agent in water, suggesting a feasible aqueous route for analogous nitrile compounds. google.com

Energy-Efficient Methods: Microwave-assisted synthesis is a promising alternative to conventional heating, often resulting in shorter reaction times, cleaner reactions, and higher yields.

Catalyst Innovation: The exploration of reusable, non-toxic catalysts, such as nano ceria or iron-based catalysts, could replace more hazardous or expensive options. researchgate.net Developing catalyst-free synthesis protocols in sustainable solvents is another important goal.

One-Pot Procedures: Designing multi-step syntheses that occur in a single reaction vessel ("one-pot" reactions) can significantly improve efficiency by reducing the need for intermediate purification steps, thereby saving solvents, time, and energy. google.com

Table 1: Comparison of Potential Green Synthesis Strategies

| Strategy | Principle | Potential Advantages | Key Research Challenge |

|---|---|---|---|

| Grinding (Mechanochemistry) | Solvent-free reaction induced by mechanical force. researchgate.net | Eliminates solvent waste, simple procedure, often rapid. researchgate.net | Adapting the specific reactants of this compound to a solid-state reaction. |

| Aqueous Synthesis | Utilizing water as the reaction solvent. google.com | Environmentally benign, low cost, enhanced safety. | Overcoming potential solubility issues of reactants and intermediates. |

| Microwave-Assisted Synthesis | Use of microwave irradiation for rapid heating. | Drastically reduced reaction times, improved yields, fewer side products. | Optimizing reaction conditions (power, temperature, time) for the specific transformation. |

| Reusable Catalysis | Employing catalysts that can be recovered and reused. researchgate.net | Reduced cost and waste, improved process sustainability. researchgate.net | Identifying a highly efficient and stable catalyst for the target synthesis. |

Exploration of Novel Reaction Pathways for Diversification

The structure of this compound offers multiple sites for chemical modification, enabling the creation of a diverse library of new compounds. Future research should explore novel reaction pathways to leverage this potential.

Functionalization of the Acetonitrile (B52724) Moiety: The methylene (B1212753) group (-CH2CN) is activated by the adjacent nitrile and benzothiazole ring, making it a prime target for C-H functionalization. It can serve as a nucleophile in alkylation, acylation, and condensation reactions, allowing for the introduction of various side chains and the construction of more complex molecular architectures.

Modification of the Benzothiazole Ring: While the benzothiazole ring is aromatic and generally stable, modern synthetic methods like transition-metal-catalyzed C-H activation could enable direct functionalization at specific positions on the benzene (B151609) portion of the ring system. This would allow for the introduction of substituents that can tune the molecule's electronic and photophysical properties.

Cascade Reactions: Designing cascade or domino reactions, where multiple bonds are formed in a single synthetic operation, represents a highly efficient strategy for building molecular complexity. Research could investigate precursors to this compound that, under specific conditions, undergo intramolecular cyclizations or cycloadditions to form novel polycyclic heterocyclic systems.

Generation of Reactive Intermediates: The compound could serve as a precursor to highly reactive intermediates, such as ketenes, which can then be trapped in cycloaddition reactions to generate unique, angularly fused heterocyclic structures. nih.gov

Advanced Computational Modeling for Reaction Prediction

Computational chemistry is a powerful tool for accelerating chemical research by predicting molecular properties and reaction outcomes, thereby minimizing trial-and-error experimentation. mit.edu

Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be employed to map the potential energy surfaces of proposed reaction pathways. This allows researchers to identify transition states, calculate activation energies, and determine the most likely reaction mechanisms for both the synthesis and subsequent diversification of this compound.

Prediction of Reactivity: Computational models can calculate key electronic properties such as Frontier Molecular Orbital (FMO) energies (HOMO-LUMO), charge distributions, and molecular electrostatic potential maps. researchgate.net These descriptors provide insight into the molecule's reactivity, helping to predict how it will behave in different chemical environments and guiding the design of new reactions. mit.eduresearchgate.net

Virtual Screening of Substrates: Before undertaking extensive lab work, computational models can be used to pre-screen libraries of potential reactants. mit.edu By calculating the properties of various starting materials, researchers can predict which combinations are most likely to lead to a successful synthesis of a desired derivative, saving significant time and resources. mit.edu

Table 2: Computational Methods for Reaction Prediction in Benzothiazole Chemistry

| Computational Method | Application | Predicted Properties | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Predicting reaction feasibility and elucidating mechanisms. | Optimized geometry, activation energies, transition states, reaction thermodynamics. | researchgate.net |

| Frontier Molecular Orbital (FMO) Theory | Assessing chemical reactivity and electronic transitions. | HOMO-LUMO energy gap, electron affinity, ionization potential. | researchgate.net |

| Time-Dependent DFT (TD-DFT) | Predicting photophysical properties relevant to functional materials. | Electronic absorption spectra (UV-Vis), excited-state properties. | researchgate.net |

| Natural Bond Orbital (NBO) Analysis | Understanding intramolecular stability and charge delocalization. | Hyperconjugative interactions, charge transfer pathways. | researchgate.net |

Potential for Functional Material Development (excluding biological applications)

The benzothiazole core is a well-established chromophore found in molecules with interesting photophysical properties, making this compound a promising candidate for the development of advanced functional materials.

Luminescent Materials for OLEDs: Benzothiazole derivatives are known to be highly fluorescent and have been successfully used as emitters in Organic Light-Emitting Diodes (OLEDs). researchgate.netnih.gov By modifying the structure of this compound, it may be possible to tune the emission color across the visible spectrum. Research has shown that combinations of structurally similar benzothiazole compounds can produce white light, a key goal for solid-state lighting applications. rsc.org The nitrile group could also be further functionalized to enhance these properties.

Nonlinear Optical (NLO) Materials: Organic molecules with a "push-pull" architecture—an electron-donating group connected to an electron-accepting group via a π-conjugated system—can exhibit large second-order nonlinear optical responses. The benzothiazole ring can act as an effective π-bridge or acceptor, and strategic placement of donor groups on the molecule could lead to materials with high molecular hyperpolarizability (β). cas.cz Such materials are of interest for applications in optical communications, frequency doubling, and optical switching. researchgate.netsci-hub.se

Aggregation-Induced Emission (AIE) Materials: Some benzothiazole-imidazole conjugates exhibit aggregation-induced emission (AIE), a phenomenon where the molecules are non-emissive in solution but become highly fluorescent in the aggregated or solid state. nih.govrsc.org This property is highly desirable for creating bright, solid-state emitters for sensors and lighting. Investigating whether derivatives of this compound can be designed to display AIE characteristics is a compelling research direction.

Table 3: Potential Functional Material Applications (Non-Biological)

| Application Area | Underlying Property | Research Focus | Reference |

|---|---|---|---|

| Organic Light-Emitting Diodes (OLEDs) | Electroluminescence, High Fluorescence Quantum Yield. | Developing efficient and stable blue, green, or white light emitters. | researchgate.netnih.govrsc.org |

| Nonlinear Optics (NLO) | High molecular hyperpolarizability (β) in push-pull systems. | Designing chromophores for frequency conversion and optical switching. | researchgate.netcas.czsci-hub.se |

| Solid-State Lighting & Sensors | Aggregation-Induced Emission (AIE). | Creating materials that are highly emissive in the solid state. | nih.govrsc.org |

| Fluorescent Probes | Changes in fluorescence upon interaction with analytes. | Developing chemosensors based on fluorescence quenching or enhancement. | acs.org |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(1,2-Benzothiazol-3-yl)acetonitrile, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis optimization should employ Design of Experiments (DOE) to systematically evaluate variables (e.g., temperature, catalyst loading, solvent polarity). For example, factorial design can identify interactions between parameters, while response surface methodology (RSM) refines optimal conditions . Computational tools, such as quantum chemical calculations, can predict reaction pathways and energetics, reducing trial-and-error experimentation .

Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?

- Methodological Answer : Use hyphenated techniques like HPLC-MS for purity analysis and NMR (¹H/¹³C) for structural confirmation. Differential Scanning Calorimetry (DSC) can assess thermal stability by measuring melting points (e.g., 77–78°C as reported for structurally similar nitriles ). Ion clustering reactions and phase-change data, as referenced in NIST standards, provide additional validation for thermodynamic properties .

Q. What safety protocols are critical when handling this compound in sensitive reactions?

- Methodological Answer : Integrate safety into experimental design by using P95/P1 respirators for particulate filtration and OV/AG/P99 cartridges for vapor protection . Conduct reactions in fume hoods with continuous airflow monitoring. Pre-experimental risk assessments should address stability under varying conditions (e.g., light, humidity) .

Advanced Research Questions

Q. What computational strategies can predict the reactivity and stability of this compound under varying experimental conditions?

- Methodological Answer : Combine density functional theory (DFT) with molecular dynamics simulations to model reaction intermediates and transition states. Tools like ICReDD’s reaction path search methods leverage quantum calculations to predict activation energies and solvent effects . Validate simulations with experimental kinetic data to refine computational models.

Q. How can researchers resolve contradictions in experimental data regarding the compound’s thermodynamic properties (e.g., conflicting melting points or reaction yields)?

- Methodological Answer : Apply statistical contradiction analysis by isolating variables (e.g., impurities, instrumentation calibration). Use Bayesian inference to weigh data reliability or replicate experiments under controlled conditions. Cross-reference with standardized databases (e.g., NIST Chemistry WebBook) to identify outliers . Collaborative frameworks, such as contested methodologies workshops, foster interdisciplinary resolution .

Q. What advanced reactor designs are suitable for scaling up reactions involving this compound while maintaining safety and efficiency?

- Methodological Answer : Implement microreactor systems for exothermic reactions to enhance heat transfer and minimize hazardous intermediate accumulation . For heterogeneous catalysis, consider fluidized-bed reactors to improve mass transfer. Computational fluid dynamics (CFD) simulations can optimize flow rates and mixing efficiency .

Q. How can the compound’s electronic properties be exploited in designing novel heterocyclic derivatives for catalytic applications?

- Methodological Answer : Utilize Hammett substituent constants to correlate the benzothiazole ring’s electron-withdrawing effects with acetonitrile’s nucleophilicity. Mechanistic studies (e.g., kinetic isotope effects) can elucidate reaction pathways, while X-ray crystallography validates structural modifications .

Data Management and Analysis

Q. What statistical frameworks are most effective for analyzing high-throughput screening data involving this compound?

- Methodological Answer : Apply multivariate analysis (e.g., PCA or PLS regression) to reduce dimensionality and identify key variables. Machine learning pipelines, integrated with chemical software, can automate pattern recognition in spectral or chromatographic datasets . Ensure data integrity via encrypted repositories and version control systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.